REACTION_CXSMILES
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[Al+3].[Cl-].[Cl-].[Cl-].[CH3:5][C:6]1[CH:10]=[CH:9][S:8][C:7]=1[C:11]([O:13][CH3:14])=[O:12].Cl[C:16]([CH3:19])([CH3:18])[CH3:17]>C(Cl)Cl>[C:16]([C:9]1[S:8][C:7]([C:11]([O:13][CH3:14])=[O:12])=[C:6]([CH3:5])[CH:10]=1)([CH3:19])([CH3:18])[CH3:17] |f:0.1.2.3|
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Name
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|
Quantity
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15.6 g
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Type
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reactant
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Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
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Name
|
|
Quantity
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8.9 mL
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Type
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reactant
|
Smiles
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ClC(C)(C)C
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Name
|
|
Quantity
|
9 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
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18 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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The mixture was stirred for 5 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the resulting mixture was stirred at −78° C. for 1 h
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was gradually warmed to room temperature
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Type
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STIRRING
|
Details
|
stirred for 24 h
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Duration
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24 h
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Type
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ADDITION
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Details
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The reaction mixture was then poured onto ice
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Type
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EXTRACTION
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Details
|
extracted with CH2Cl2
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried with Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated to an oil, which
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Type
|
CUSTOM
|
Details
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was purified on silica eluting with a gradient of CH2Cl2 in Hexane (0 to 10%)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC(=C(S1)C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.94 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |